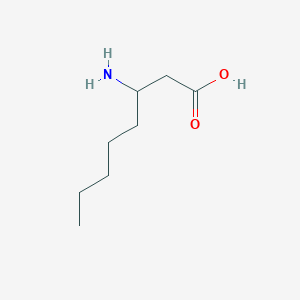

3-Aminooctanoic acid

Übersicht

Beschreibung

3-Aminooctanoic acid is a compound of interest in various scientific fields due to its potential applications and properties. It is part of the larger family of amino acids, which are fundamental building blocks of peptides and proteins, and play critical roles in biological processes and industrial applications.

Synthesis Analysis

The synthesis of amino acids and their derivatives, including those similar to 3-Aminooctanoic acid, can be accomplished through several methods. Asymmetric synthesis methods are particularly valuable for producing optically pure compounds. For instance, the asymmetric synthesis of α-(trifluoromethyl)-α-amino acids has shown medium to high levels of stereocontrol, utilizing chiral auxiliaries and organocatalysts in reactions such as the Strecker reaction (Aceña, Sorochinsky, & Soloshonok, 2012).

Molecular Structure Analysis

The molecular structure of amino acids, including 3-Aminooctanoic acid, is crucial for their function and reactivity. For instance, the incorporation of cyclic imines in Ugi reactions has been highlighted for enhancing the conformational rigidity of peptides, making them more interesting as drug candidates due to their interaction with biological targets (Nazeri, Farhid, Mohammadian, & Shaabani, 2020).

Chemical Reactions and Properties

Aminooctanoic acid and its derivatives participate in various chemical reactions, contributing to their broad spectrum of properties and applications. For example, the synthesis and reactions of compounds like 3-acetylindoles, which share similarities with aminooctanoic acid derivatives, have been explored for their biological activities and practical value (Metwally, Shaaban, Abdel-Wahab, & El‐Hiti, 2009).

Physical Properties Analysis

The physical properties of amino acids and their derivatives, such as solubility, melting point, and optical activity, are influenced by their molecular structure. These properties are critical for their biological function and industrial application. Studies on compounds like chlorogenic acid highlight the importance of these physical properties in various applications, including their antioxidant and therapeutic roles (Naveed et al., 2018).

Chemical Properties Analysis

The chemical properties of 3-Aminooctanoic acid, such as reactivity with other molecules, acid-base behavior, and participation in peptide bond formation, are central to its applications in synthesis and biochemistry. The work on complexes of aminobenzoic acids, for example, sheds light on the synthesis methods, physicochemical properties, and applications of these compounds in various fields (Kalembkiewicz, Kosińska, & Zapała, 2017).

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity Enhancement

- Scientific Field: Biotechnology

- Application Summary: 3-Aminooctanoic acid has been used to modify a lactoferricin B peptide derivative, which resulted in improved antimicrobial activity .

- Methods of Application: A transaminase originating from Chromobacterium violaceum was employed with a conversion efficiency of 52–80% depending on the ratio of amino group donor to acceptor . This allowed direct C- and N-terminal conjugation respectively to an antimicrobial peptide (AMP) derived from lactoferricin B .

- Results: The antibacterial activity of the modified peptides was improved by up to 16-fold . The C-terminally modified peptide exhibited minimal inhibitory concentrations (MIC) values of 25 μg/ml for Escherichia coli, 50 μg/ml for Bacillus subtilis, 100 μg/ml for Staphylococcus aureus .

Amide Bond Formation

- Scientific Field: Green Chemistry

- Application Summary: The amide bond plays a fundamental role in nature and its prevalence in medicinal chemistry is exemplified by the fact that it occurs in over half of all compounds listed in medicinal chemistry patents . 3-Aminooctanoic acid could potentially be used in the formation of these amide bonds .

- Methods of Application: The specifics of how 3-Aminooctanoic acid would be used in amide bond formation are not detailed in the source .

- Results: The results or outcomes of using 3-Aminooctanoic acid in amide bond formation are not detailed in the source .

Eigenschaften

IUPAC Name |

3-aminooctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-2-3-4-5-7(9)6-8(10)11/h7H,2-6,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYHHDJRMDOBZJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90304261 | |

| Record name | 3-aminooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90304261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Aminooctanoic acid | |

CAS RN |

104883-49-0 | |

| Record name | 3-Aminooctanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104883-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-aminooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90304261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Nitrobenzo[D]thiazol-2-OL](/img/structure/B16928.png)

![2-[[2-[[2-[[2-(2,6-Diaminohexanoylamino)-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoic acid](/img/structure/B16929.png)

![Potassium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate](/img/structure/B16934.png)